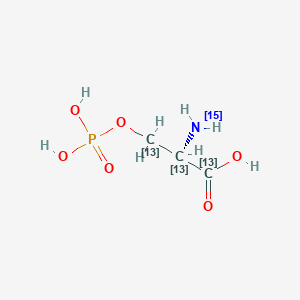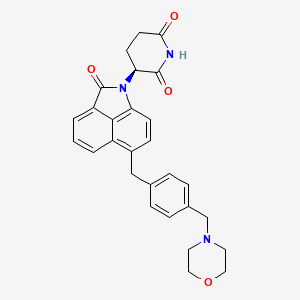
Cemsidomide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CFT7455 is a novel small molecule degrader that targets Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). These proteins are essential transcription factors involved in the differentiation of B and T lymphocytes. CFT7455 has shown potent antitumor activity in preclinical models of multiple myeloma and non-Hodgkin lymphomas, including mantle cell lymphoma and diffuse large B-cell lymphoma .
Analyse Chemischer Reaktionen
CFT7455 undergoes various chemical reactions, primarily focusing on its interaction with the cereblon E3 ligase complex. The compound binds with high affinity to cereblon, leading to the ubiquitination and subsequent degradation of IKZF1 and IKZF3. This degradation process is crucial for its antitumor activity . Common reagents and conditions used in these reactions include proteasome inhibitors and NEDD8 inhibitors, which block the degradation pathway, demonstrating the on-mechanism activity of CFT7455 .
Wissenschaftliche Forschungsanwendungen
CFT7455 has significant scientific research applications, particularly in the fields of oncology and hematology. It has demonstrated potent antitumor activity in preclinical models of multiple myeloma and non-Hodgkin lymphomas. The compound is being investigated for its potential to treat relapsed or refractory multiple myeloma and various subtypes of non-Hodgkin lymphomas, including mantle cell lymphoma and diffuse large B-cell lymphoma . Additionally, CFT7455 has shown promise in overcoming resistance to immunomodulatory imide drugs, making it a valuable candidate for combination therapies .
Wirkmechanismus
CFT7455 exerts its effects by binding to the cereblon E3 ligase complex, leading to the ubiquitination and degradation of IKZF1 and IKZF3. This degradation results in the downregulation of interferon regulatory factor 4 (IRF4), a critical regulator in multiple myeloma and non-Hodgkin lymphomas . The depletion of IKZF1 and IKZF3 from malignant B cells induces tumor cell death, while their depletion from the tumor microenvironment activates T-cells, enhancing the immune response .
Vergleich Mit ähnlichen Verbindungen
CFT7455 is compared with other IKZF1/3 degraders, such as lenalidomide and pomalidomide. While these compounds also target IKZF1 and IKZF3, CFT7455 has shown a significantly higher binding affinity and degradation potency . Other similar compounds include CC-92480 and ibrutinib, which have been used in combination with CFT7455 to enhance its antitumor activity . The unique aspect of CFT7455 lies in its optimized binding to cereblon and its ability to induce rapid and potent degradation of IKZF1 and IKZF3, making it a promising candidate for treating resistant forms of multiple myeloma and non-Hodgkin lymphomas .
Eigenschaften
CAS-Nummer |
2504235-67-8 |
|---|---|
Molekularformel |
C28H27N3O4 |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
(3S)-3-[6-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxobenzo[cd]indol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m0/s1 |
InChI-Schlüssel |
MUKCJOOKCZSQNW-DEOSSOPVSA-N |
Isomerische SMILES |
C1CC(=O)NC(=O)[C@H]1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


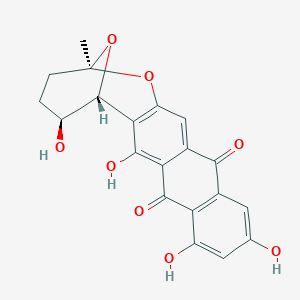
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

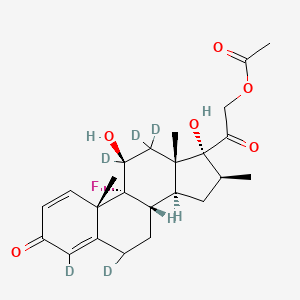
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
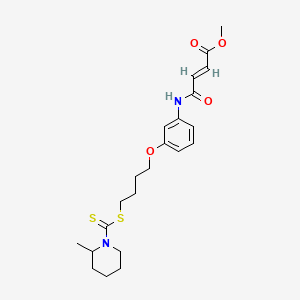
![7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B12406778.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
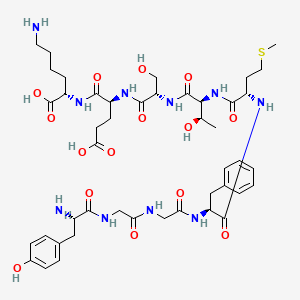
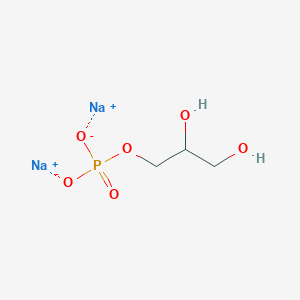

![3-(3-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)phenyl)-2-cyanoacrylamide](/img/structure/B12406797.png)
![2-amino-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12406799.png)
